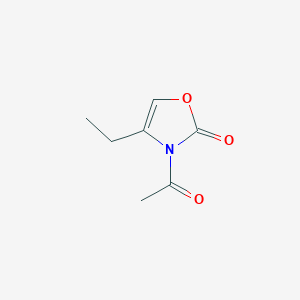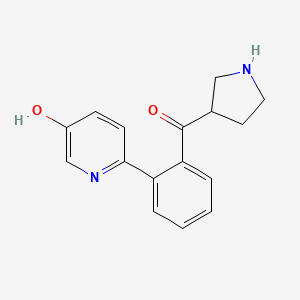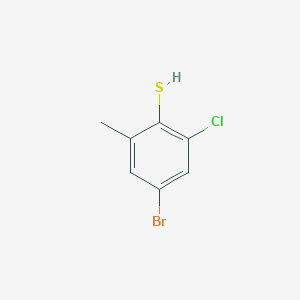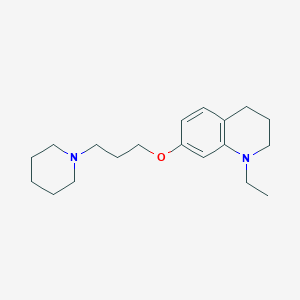
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is an organic compound that features a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulphonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method starts with the fluorination of a benzene derivative, followed by bromomethylation and sulfonylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulphonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and toluene are commonly used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The sulphonyl chloride group can also undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride is unique due to the specific positioning of the bromomethyl and fluorine groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C7H5BrClFO2S |
|---|---|
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-6(10)2-1-3-7(5)13(9,11)12/h1-3H,4H2 |
Clé InChI |
KLNFPINPLBWXFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


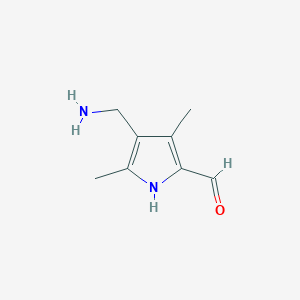
![tert-Butyl N-[3-(azetidin-3-yl)propyl]carbamate hydrochloride](/img/structure/B12866159.png)
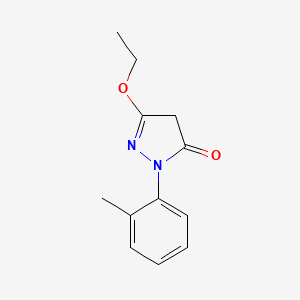
![5-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12866171.png)






